CID 101784228 is a chemical compound registered in the PubChem database, recognized for its potential applications in various scientific fields. The compound's molecular formula is , and it has a molecular weight of . The compound is primarily classified under organometallic compounds due to the presence of tin in its structure, which influences its reactivity and applications.
The synthesis of CID 101784228 involves several steps that typically include the use of specific reagents and controlled reaction conditions. Common methodologies include:
The industrial production of CID 101784228 would likely involve scaling up laboratory methods, optimizing reaction conditions to ensure high yields and purity. Techniques such as continuous flow reactors may be utilized to improve efficiency .
The molecular structure of CID 101784228 can be described using various chemical representation formats:
InChI=1S/C20H30N2S3Sn2/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14;;;;;;;;
AVIRAGKITOBTPK-UHFFFAOYSA-N
C.C.C.C.C.C.C1=CC(=C2C=CC(=C3C=CC#S3)C4=NSN=C24)S#C1.[Sn].[Sn]
These representations highlight the complex arrangement of atoms within the compound, which includes carbon, nitrogen, sulfur, and tin .
The compound's molecular formula indicates a significant number of carbon and sulfur atoms, contributing to its unique properties and reactivity.
CID 101784228 can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for CID 101784228 involves its interaction with specific molecular targets within biological systems. This may include binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact targets depend on the context of application, whether in research or potential therapeutic uses .
CID 101784228 exhibits several notable physical properties:
Property | Value |
---|---|
Molecular Formula | C20H30N2S3Sn2 |
Molecular Weight | 632.1 g/mol |
Origin of Product | United States |
The chemical properties are influenced by the presence of heavy metals like tin and multiple functional groups within its structure. This can affect solubility, reactivity, and stability under various conditions .
CID 101784228 has diverse applications across several scientific fields:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2